2-Cyclopropoxy-3-(trifluoromethyl)benzoic acid
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Overview
Description
2-Cyclopropoxy-3-(trifluoromethyl)benzoic acid is an organic compound with the molecular formula C11H9F3O3 and a molecular weight of 246.18 g/mol . This compound is characterized by the presence of a cyclopropoxy group and a trifluoromethyl group attached to a benzoic acid core. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropoxy-3-(trifluoromethyl)benzoic acid can be achieved through several methods. One common approach involves the reaction of 2-chloro-3-(trifluoromethyl)benzoic acid with cyclopropanol in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of advanced purification techniques such as recrystallization and chromatography ensures the high quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropoxy-3-(trifluoromethyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and various organometallic compounds are used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of derivatives with different functional groups.
Properties
CAS No. |
1243470-35-0 |
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Molecular Formula |
C11H9F3O3 |
Molecular Weight |
246.18 g/mol |
IUPAC Name |
2-cyclopropyloxy-3-(trifluoromethyl)benzoic acid |
InChI |
InChI=1S/C11H9F3O3/c12-11(13,14)8-3-1-2-7(10(15)16)9(8)17-6-4-5-6/h1-3,6H,4-5H2,(H,15,16) |
InChI Key |
JUVOEKVUXILTJP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=C(C=CC=C2C(F)(F)F)C(=O)O |
Origin of Product |
United States |
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